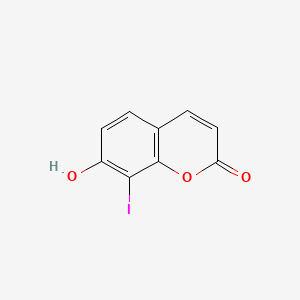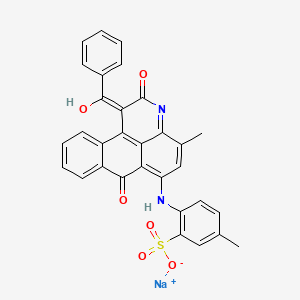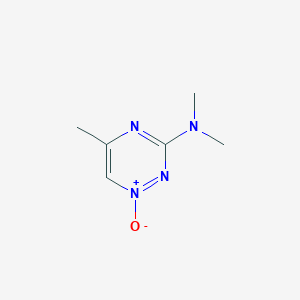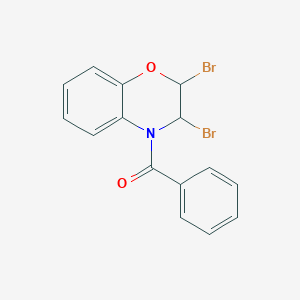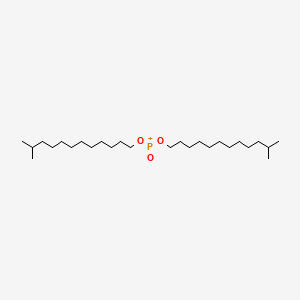
Diisotridecyl phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisotridecyl phosphonate is an organic compound with the molecular formula C26H55O3P. It is a phosphonate ester, specifically a diester of phosphonic acid. This compound is known for its clear, colorless liquid form at room temperature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diisotridecyl phosphonate can be synthesized through the esterification of phosphonic acids with isotridecyl alcohol. One efficient method involves the microwave-assisted alkylation of phosphonic ester-acid derivatives. This method uses alkyl halides in the presence of triethylamine under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes often use catalysts and controlled reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Diisotridecyl phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it back to its corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates .
Wissenschaftliche Forschungsanwendungen
Diisotridecyl phosphonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of diisotridecyl phosphonate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This mechanism is similar to that of other phosphonate compounds, which can inhibit metabolic enzymes by mimicking phosphate esters .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diisopropyl methylphosphonate: Similar in structure but differs in the alkyl groups attached to the phosphonate.
Triisotridecyl phosphite: Another phosphonate ester with three isotridecyl groups instead of two.
Uniqueness
Diisotridecyl phosphonate is unique due to its specific alkyl groups, which confer distinct physical and chemical properties. Its clear, colorless liquid form and its ability to undergo various chemical reactions make it a versatile compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
70955-74-7 |
|---|---|
Molekularformel |
C26H54O3P+ |
Molekulargewicht |
445.7 g/mol |
IUPAC-Name |
bis(11-methyldodecoxy)-oxophosphanium |
InChI |
InChI=1S/C26H54O3P/c1-25(2)21-17-13-9-5-7-11-15-19-23-28-30(27)29-24-20-16-12-8-6-10-14-18-22-26(3)4/h25-26H,5-24H2,1-4H3/q+1 |
InChI-Schlüssel |
XBDBIQSNODOCIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCCCCO[P+](=O)OCCCCCCCCCCC(C)C |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]](/img/structure/B14462509.png)
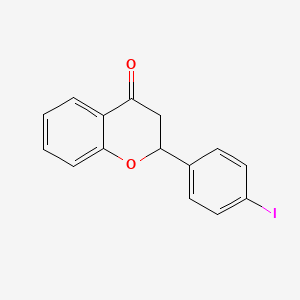
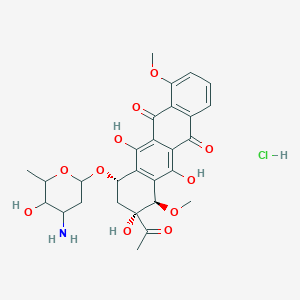
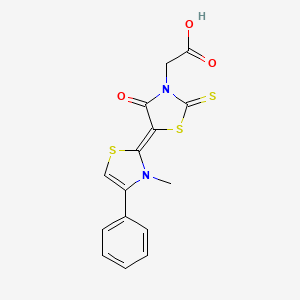


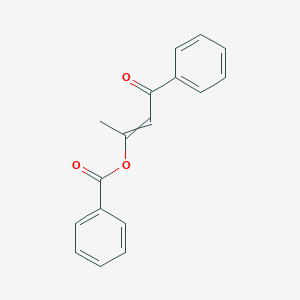
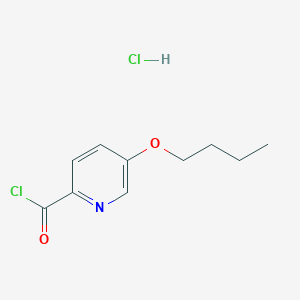
![(E)-1-(4-Methoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine](/img/structure/B14462552.png)
